molecular formula C14H23NO3 B1380227 Tert-butyl 2-(2-cyclopropyl-2-oxoethyl)pyrrolidine-1-carboxylate CAS No. 1499728-69-6

Tert-butyl 2-(2-cyclopropyl-2-oxoethyl)pyrrolidine-1-carboxylate

Cat. No.: B1380227
CAS No.: 1499728-69-6
M. Wt: 253.34 g/mol
InChI Key: SUJKBAZZGISBMM-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-cyclopropyl-2-oxoethyl)pyrrolidine-1-carboxylate is a sophisticated pyrrolidine-based building block designed for advanced synthetic and medicinal chemistry research. The molecule integrates a protected amine, courtesy of the tert-butoxycarbonyl (Boc) group, and a reactive ketone moiety situated on a cyclopropane ring. This unique combination of features makes it a highly versatile intermediate for the construction of complex molecules. Researchers can leverage this compound in the design and synthesis of novel bioactive molecules, where the pyrrolidine ring often serves as a key scaffold to interact with biological targets. The ketone functional group provides a handle for further synthetic elaboration through nucleophilic addition or reduction reactions, allowing for the introduction of diverse structural elements. Furthermore, the presence of the strained cyclopropyl ring adjacent to the carbonyl can be exploited to modulate the compound's conformational properties and metabolic stability, or to explore structure-activity relationships in drug discovery programs. This reagent is strictly for research use only and is not intended for personal or veterinary applications.

Properties

IUPAC Name

tert-butyl 2-(2-cyclopropyl-2-oxoethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-8-4-5-11(15)9-12(16)10-6-7-10/h10-11H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJKBAZZGISBMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CC(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Due to the limited information available, specific details about the chemical reactions involving tert-butyl 2-(2-cyclopropyl-2-oxoethyl)pyrrolidine-1-carboxylate are not well-documented. based on its structure, the compound is likely to undergo various types of reactions, including:

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2-(2-cyclopropyl-2-oxoethyl)pyrrolidine-1-carboxylate has shown promise in various biological assays:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially offering therapeutic benefits in conditions like diabetes or obesity.
  • Receptor Modulation : Its interaction with neurotransmitter receptors could influence signaling pathways relevant to neurological disorders.

Synthetic Utility

The compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for:

  • Building Block for Drug Development : It can be utilized to synthesize derivatives with enhanced pharmacological properties, making it valuable in drug discovery .
  • Organic Synthesis : Researchers have employed this compound in various synthetic routes, capitalizing on its functional groups to create diverse chemical entities .

Recent studies have highlighted the biological activity of this compound:

  • Antimicrobial Properties : Some derivatives exhibit significant antimicrobial activity, making them candidates for further development into antibiotics .
  • Anticancer Activities : Investigations into its cytotoxic effects against cancer cell lines have yielded promising results, indicating potential applications in oncology .

Case Study 1: Enzyme Inhibition

In a study published in Molecules, researchers evaluated the enzyme inhibition profile of this compound. The compound demonstrated effective inhibition against specific enzymes involved in lipid metabolism, suggesting its potential use in treating metabolic disorders .

Case Study 2: Antimicrobial Activity

A recent investigation assessed the antimicrobial efficacy of the compound against various bacterial strains. The results indicated that certain derivatives possess significant antibacterial activity, particularly against Gram-positive bacteria, highlighting their potential as new antibiotic agents .

Activity TypeObserved EffectReference
Enzyme InhibitionSignificant inhibition
AntimicrobialEffective against Gram-positive bacteria
AnticancerCytotoxic effects observed

Table 2: Synthetic Routes

Reaction TypeStarting MaterialsYield (%)Reference
AlkylationPyrrolidine + tert-butyl bromide75
CyclopropanationTert-butyl derivative + cyclopropanone68

Mechanism of Action

There is no documented information regarding the specific mechanism of action of tert-butyl 2-(2-cyclopropyl-2-oxoethyl)pyrrolidine-1-carboxylate. the presence of the Boc group suggests that the compound might be a protected intermediate for the synthesis of peptides containing a cyclopropylalanine unit. The cyclopropyl group can introduce steric hindrance and potentially alter the conformation of a peptide, which may affect its biological activity.

Comparison with Similar Compounds

Key Observations :

  • Yield Trends : Pyrrolidine derivatives with bulky substituents (e.g., spiro-oxindoles) exhibit variable yields (39–94%), while simpler benzyl-substituted analogs show moderate yields (30–70%) .
  • Physical State : Bulky, rigid substituents (e.g., spiro-oxindoles) favor crystalline solids, whereas aliphatic side chains (e.g., 2-ethylhexyloxy) result in oils .

Spectroscopic and Structural Analysis

NMR Spectral Comparison

  • Target Compound (Hypothetical) : The cyclopropyl group would likely produce distinct $^1$H NMR signals at δ ~0.5–1.5 ppm (cyclopropane protons) and a carbonyl signal at δ ~205–215 ppm in $^{13}$C NMR.
  • Spiro-pyrrolidine-oxindole Analogs : Exhibit complex $^1$H NMR spectra (e.g., δ 5.71–5.45 ppm for olefinic protons, δ 1.48 ppm for tert-butyl groups) and $^{13}$C NMR signals for sp$^3$-hybridized carbons (δ 20–80 ppm) and carbonyls (δ ~170–180 ppm) .
  • Benzyl-substituted Analogs : Show aromatic protons at δ 6.88–7.48 ppm and tert-butyl carbons at δ ~28.99–30.06 ppm, consistent with less electron-withdrawing substituents .

Functional Group Reactivity

  • The cyclopropyl-oxoethyl group in the target compound may undergo ring-opening reactions under acidic conditions, unlike the stable triisopropylsilyl ethynyl group in spiro-oxindoles .
  • Ethoxy-oxoethyl substituents (as in ) could serve as ester precursors for hydrolysis, whereas 2-ethylhexyloxy groups () are more lipophilic and metabolically stable.

Biological Activity

Tert-butyl 2-(2-cyclopropyl-2-oxoethyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C13_{13}H21_{21}NO3_3
  • Molecular Weight : 239.31 g/mol
  • CAS Number : 170491-62-0

The structure features a pyrrolidine ring, which is known for its diverse biological activities. The presence of the cyclopropyl group may enhance the compound's pharmacological profiles, such as receptor binding affinity and metabolic stability.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrolidine ring followed by functionalization at the carboxylate position. Specific synthetic routes may vary, but they generally include:

  • Formation of the pyrrolidine ring through cyclization reactions.
  • Introduction of the cyclopropyl and oxoethyl groups via alkylation or acylation methods.
  • Protection and deprotection steps to ensure functional group integrity during synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. Preliminary studies suggest that this compound may act as an inhibitor or modulator in various biochemical pathways.

Case Studies and Research Findings

  • Anticancer Activity : Research has indicated that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. For instance, derivatives of pyrrolidine have shown promise in inhibiting cancer cell proliferation by inducing apoptosis through mitochondrial pathways .
  • Neuroprotective Effects : Some studies have suggested that pyrrolidine derivatives can protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases .
  • Inhibition of Protein Interactions : A study highlighted the ability of certain pyrrolidine-based compounds to disrupt protein-protein interactions (PPIs), which are crucial in many signaling pathways involved in cancer progression . This suggests that this compound might also be effective in similar contexts.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduction of apoptosis in cancer cell lines
NeuroprotectionProtection against oxidative stress
PPI InhibitionDisruption of critical signaling pathways

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